The Architecture of Near-Infrared Fluorophores: A Technical Guide to 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic Acid
The Architecture of Near-Infrared Fluorophores: A Technical Guide to 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic Acid
Executive Summary
In the rapidly advancing fields of in vivo molecular imaging and fluorescence-guided surgery, the demand for highly soluble, near-infrared (NIR) fluorescent probes is paramount. 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid (CAS: 176978-81-7) serves as a foundational heterocyclic building block for the synthesis of next-generation cyanine dyes (e.g., Cy5.5, Cy7.5 derivatives)[1].
By fusing a naphthalene moiety to the indolenine core and functionalizing it with two highly polar sulfonic acid groups, this intermediate solves two of the most persistent challenges in fluorophore design: limited tissue penetration depth (solved by red-shifting emission into the NIR window) and fluorescence quenching via H-aggregation (solved by extreme electrostatic repulsion)[2]. This whitepaper provides a comprehensive mechanistic analysis, physicochemical profile, and validated synthetic protocols for utilizing this compound in advanced dye development.
Physicochemical Profiling & Structural Causality
Understanding the structural anatomy of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid is critical for predicting its reactivity and the photophysical behavior of its downstream products.
Structural Anatomy and Functional Causality
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Benzo[e] Fusion (Naphthalene Core): The extended π -conjugation lowers the HOMO-LUMO energy gap. When incorporated into a polymethine dye, this benzo-fusion induces a bathochromic shift (red-shift) of approximately 20–30 nm per heterocycle compared to standard indolenine dyes[3]. This pushes the absorption/emission spectra into the 700–900 nm NIR window, where biological tissue autofluorescence and photon scattering are minimized.
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6,8-Disulfonic Acid Substitution: Cyanine dyes are inherently planar and hydrophobic, leading to π−π stacking in aqueous media (H-aggregation), which quenches fluorescence[2]. The 6,8-disulfonate groups are deprotonated at physiological pH. Their strategic positioning projects dense anionic charges outward, creating a hydration shell and electrostatic repulsion that forces the dyes into a highly fluorescent monomeric state.
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1,1-Dimethyl Groups: These gem-dimethyl groups provide critical steric shielding perpendicular to the planar conjugated system. This prevents nucleophilic attack (e.g., by reactive oxygen species or thiols) on the vulnerable polymethine chain, thereby enhancing the photostability of the final dye.
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2-Methyl Group (The Reactive Center): The protons on the 2-methyl group are highly acidic due to the electron-withdrawing nature of the adjacent imine nitrogen. This allows for facile deprotonation and subsequent Knoevenagel-type condensation with electrophilic polymethine linkers[2].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the intermediate[1][4].
| Parameter | Value / Description |
| Chemical Name | 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid |
| CAS Number | 176978-81-7 |
| Molecular Formula | C15H15NO6S2 |
| Molecular Weight | 369.41 g/mol |
| Purity Standard | Typically ≥ 95% (HPLC) |
| Appearance | Off-white to pale brown solid (varies by hydration) |
| Solubility | Highly soluble in water, DMF, and DMSO; insoluble in non-polar organics |
Mechanistic Workflows and Photophysics
To synthesize a symmetrical or asymmetrical NIR cyanine dye, the benzo[e]indole precursor must first be activated via N-alkylation, followed by base-catalyzed condensation with a polymethine linker (such as a Vilsmeier-Haack reagent or glutaconaldehyde dianil)[2][5].
Workflow for synthesizing water-soluble NIR cyanine dyes using the disulfonated benzo[e]indole core.
Overcoming H-Aggregation
The primary cause of failure in biological fluorescence assays is the formation of non-fluorescent dimers. The inclusion of the 6,8-disulfonic acid groups fundamentally alters the aggregation dynamics of the resulting fluorophore[2].
Mechanism of electrostatic repulsion preventing H-aggregation in disulfonated cyanine dyes.
Experimental Protocol: Synthesis of a Heptamethine (Cy7.5) Derivative
The following methodology details the synthesis of a highly water-soluble, NIR-emitting heptamethine cyanine dye utilizing 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid. This protocol relies on a self-validating colorimetric shift to confirm reaction progress[2][5].
Phase 1: N-Alkylation (Formation of the Indolium Salt)
Objective: Quaternize the nitrogen to activate the 2-methyl group for condensation.
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Reagent Preparation: In a dry, 100 mL round-bottom flask purged with argon, suspend 10.0 mmol of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid in 25 mL of anhydrous 1,2-dichlorobenzene (or sulfolane for better solubility).
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Alkylation: Add 15.0 mmol of an alkylating agent (e.g., 1,4-butanesultone to add an additional sulfonate group, or ethyl iodide).
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Heating: Heat the mixture to 120°C under continuous stirring for 12–18 hours.
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Validation: The formation of the quaternary indolium salt is confirmed by the precipitation of a solid. Cool the mixture to room temperature, filter the precipitate, wash extensively with acetone, and dry under vacuum.
Phase 2: Base-Catalyzed Condensation
Objective: Couple two equivalents of the indolium salt with a polymethine linker to form the extended conjugated chromophore.
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Reaction Setup: In a 50 mL round-bottom flask, combine 2.2 mmol of the quaternized indolium salt and 1.0 mmol of a heptamethine linker (e.g., N-[(3-(anilinomethylene)-2-chloro-1-cyclohexen-1-yl)methylene]aniline monohydrochloride)[5].
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Solvent & Base Catalyst: Add 15 mL of acetic anhydride and 3.0 mmol of anhydrous sodium acetate.
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Causality: Sodium acetate deprotonates the acidic alpha-protons of the indolium salt, forming an enamine. Acetic anhydride acts as a dehydrating agent and acetylates the aniline leaving groups of the linker, drastically accelerating the condensation[2].
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Thermal Activation: Heat the mixture to 60–80°C for 2 to 4 hours.
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Self-Validation (Visual Cue): The reaction is successful when the solution transitions from a pale/brown suspension to an intensely dark green/blue solution, indicating the formation of the delocalized π -system.
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Purification: Cool the mixture and precipitate the crude dye by adding diethyl ether. Purify via reverse-phase HPLC (C18 column) using a water/acetonitrile gradient (both containing 0.1% TFA).
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Analytical Confirmation: The final product should exhibit a sharp absorption peak at λmax≈790−810 nm in PBS, with no secondary blue-shifted shoulder (which would indicate residual H-aggregation).
Conclusion
The integration of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid into fluorophore design represents a masterclass in structural chemistry. By balancing the lipophilic, red-shifting nature of the benzo[e]indole core with the extreme hydrophilicity of the 6,8-disulfonate groups, researchers can synthesize dyes that maintain high quantum yields in complex biological matrices. This makes the compound an indispensable asset for the development of targeted imaging agents, antibody-drug conjugate (ADC) trackers, and diagnostic assays.
References
- Moldb. "176978-81-7 | 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid". Moldb.
- ChemicalBook. "1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid | 176978-81-7". ChemicalBook.
- Google Patents. "Process for the preparation of cyanine dyes with polysulfonate anions". Google Patents.
- SciSpace. "Synthesis of symetrical near-infrared dyes containing benzo[c,d]indole system". SciSpace.
- MDPI. "2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]-ethylidene}cyclohex-1-en-1-yl]ethenyl}". MDPI.
Sources
- 1. 176978-81-7 | 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid - Moldb [moldb.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid | 176978-81-7 [chemicalbook.com]
- 5. EP1535968A2 - Process for the preparation of cyanine dyes with polysulfonate anions - Google Patents [patents.google.com]
